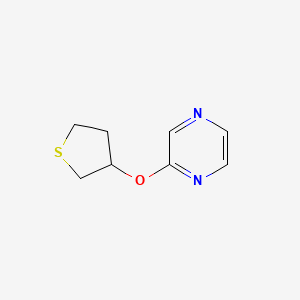

2-(Thiolan-3-yloxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazine derivatives has been a topic of interest in recent years. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed .Chemical Reactions Analysis

Pyrazine derivatives have been studied for their interesting reactivity profiles. For example, alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands have been analyzed using spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Pyrazine derivatives, including those with –SH groups such as 3-amino pyrazine-2-thiol, have been investigated for their potential as corrosion inhibitors. These compounds have shown promising results in protecting steel surfaces against corrosion, with theoretical investigations supporting their effectiveness. The introduction of –SH groups in pyrazine derivatives enhances their corrosion inhibition properties, as demonstrated by computational chemistry studies using density functional theory (DFT) and molecular dynamics (MD) simulations (Saha et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Pyrazine and its derivatives play a significant role in the synthesis of heterocyclic compounds due to their chemical modification capabilities and pharmacological potential. The creation of condensed systems involving pyrazine is scientifically attractive for developing substances with various biological activities. Research has focused on synthesizing and studying the properties of these compounds, highlighting their relevance in modern medicine and pharmacy (Fedotov et al., 2022).

Photocatalysis

The structure of pyrazine-based cofactors, such as folic acid and flavine, which participate in natural electron transfer processes, has inspired the development of electron-deficient carbon nitrides that emulate pyrazine's structure. These materials, synthesized from amino triazole-thiol with hexaazatriphenylene units, show increased oxidative power and spectral coverage extending to the near-infrared region. This advancement demonstrates the potential of pyrazine derivatives in biomimetic photocatalysis for applications such as water oxidation under visible light (Kurpil et al., 2017).

Mecanismo De Acción

Target of Action

It is known that pyrrolopyrazine derivatives, which include compounds similar to 2-(thiolan-3-yloxy)pyrazine, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Given the wide range of biological activities exhibited by similar compounds, it is likely that the compound has significant effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

2-(thiolan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-12-6-7(1)11-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFGTSQYFXHHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2892152.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2892154.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2892158.png)

![2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2892163.png)

![2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2892164.png)

![2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate](/img/structure/B2892169.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2892174.png)